

4-Bromo-2-chlorobenzonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-chlorobenzonitrile**

Cat. No.: **B136228**

[Get Quote](#)

Technical Guide: 4-Bromo-2-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2-chlorobenzonitrile**, a key chemical intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document details its chemical structure, nomenclature, physicochemical and spectral properties, a validated synthesis protocol, and its application in medicinal chemistry.

Chemical Structure and IUPAC Name

4-Bromo-2-chlorobenzonitrile is an aromatic compound featuring a benzene ring substituted with a nitrile (-C≡N) group, a bromine atom, and a chlorine atom.

- IUPAC Name: **4-bromo-2-chlorobenzonitrile**[\[1\]](#)
- Chemical Structure:
 - SMILES: C1=CC(=C(C=C1Br)Cl)C#N[\[1\]](#)
 - InChI Key: AYQBMZNSJPVADT-UHFFFAOYSA-N[\[2\]](#)

Quantitative Data Summary

The following table summarizes the key physical, chemical, and spectral data for **4-Bromo-2-chlorobenzonitrile**.

Property	Value	Source
Molecular Formula	C ₇ H ₃ BrClN	[1]
Molecular Weight	216.46 g/mol	[1]
Physical State	White to off-white crystalline powder	[3]
Melting Point	67-72 °C	
Boiling Point	142-143 °C at 10 mmHg	[3]
CAS Number	154607-01-9	[1]
¹ H NMR (CDCl ₃ , ppm)	δ 7.73 (s, 1H), δ 7.55 (s, 2H)	[2]
¹³ C NMR (CDCl ₃ , ppm)	δ 137.8, 134.6, 133.1, 130.8, 128.2, 115.3	[2]
Mass Spectrometry (GC-MS)	Molecular Ion [M] ⁺ at m/z 217. Major fragments at m/z 136 and 100. [1]	
FT-IR (cm ⁻¹)	Characteristic peaks for C≡N stretch, C-Br, C-Cl, and aromatic C-H and C-C bonds are observable.	[2]

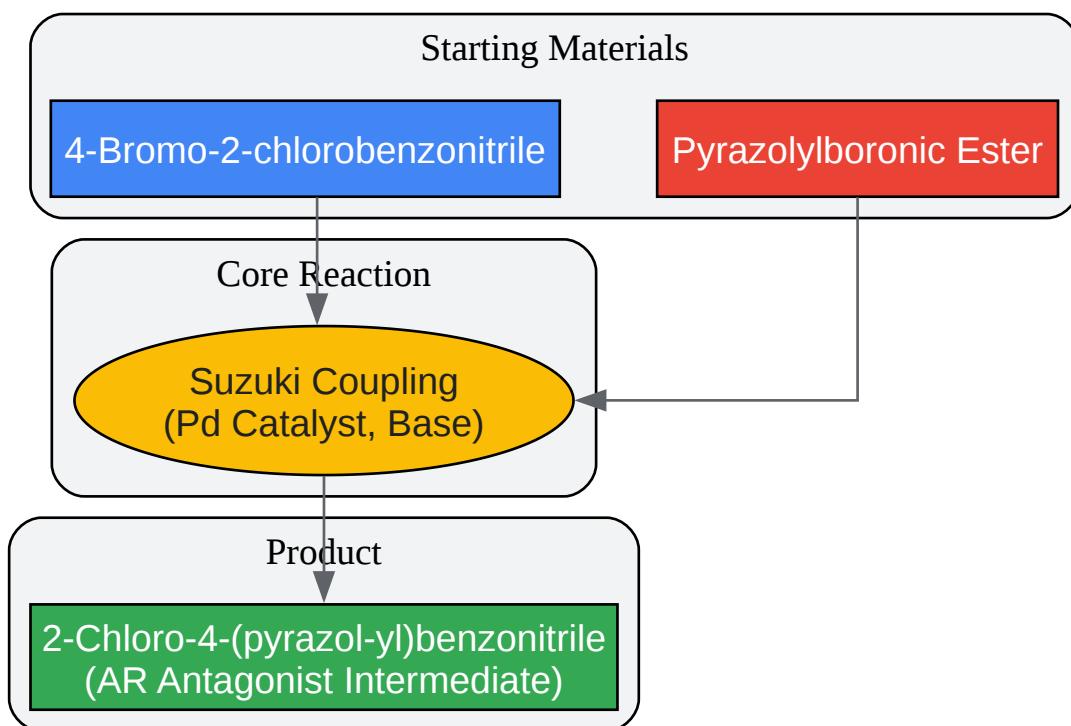
Experimental Protocols

Synthesis of 4-Bromo-2-chlorobenzonitrile via Sandmeyer Reaction

A well-established method for the synthesis of **4-Bromo-2-chlorobenzonitrile** is through the Sandmeyer reaction, starting from 2-chloro-4-aminobenzonitrile.[\[2\]](#) This two-step process involves diazotization of the primary amine followed by bromination.

Step 1: Diazotization of 2-chloro-4-aminobenzonitrile

- Dissolve 2-chloro-4-aminobenzonitrile in concentrated hydrochloric acid.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (NaNO_2) while maintaining the temperature between 0 and 5 °C to form the diazonium salt.


Step 2: Sandmeyer Bromination

- In a separate flask, prepare a solution of copper(I) bromide (CuBr) in concentrated hydrochloric acid.
- Slowly add the previously prepared cold diazonium salt solution to the CuBr solution.
- Stir the reaction mixture, allowing it to warm to room temperature.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product can be isolated through extraction and purified by recrystallization or column chromatography.

Applications in Drug Development

4-Bromo-2-chlorobenzonitrile is a crucial building block in the synthesis of advanced pharmaceutical intermediates. Notably, it is used in the preparation of androgen receptor (AR) antagonists, which are under investigation for the treatment of castration-resistant prostate cancer. The bromo- and chloro-substituents provide reactive handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce further molecular complexity.[\[2\]](#)

Below is a diagram illustrating the logical workflow for the synthesis of an androgen receptor antagonist intermediate starting from **4-Bromo-2-chlorobenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to an AR antagonist intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-chlorobenzonitrile | C7H3BrCIN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | Benchchem [benchchem.com]
- 3. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [chemicalbook.com]
- To cite this document: BenchChem. [4-Bromo-2-chlorobenzonitrile chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b136228#4-bromo-2-chlorobenzonitrile-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com